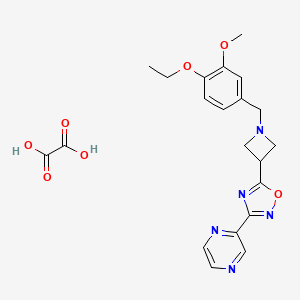
methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives have been synthesized through various methods. For instance, Amini et al. synthesized a compound structurally similar to “methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate” and evaluated it for anti-tubercular activity . The synthesis of imidazole derivatives has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . Recent advances in the synthesis of imidazoles have focused on the bonds constructed during the formation of the imidazole .Wissenschaftliche Forschungsanwendungen
N-Heterocyclic Carbenes in Organic Synthesis
Research has shown that N-heterocyclic carbenes (NHC), such as imidazol-2-ylidenes, are efficient catalysts in transesterification and acylation reactions involving esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate and other esters at low catalyst loadings and room temperature, highlighting their utility in creating ester linkages efficiently and eco-friendly (Grasa, Kissling, & Nolan, 2002).
Microwave-Assisted Organic Synthesis
A study describes the efficient synthesis of methyl 2-(1H-imidazol-1-yl)acetate via microwave irradiation, demonstrating the advantages of microwave-assisted organic synthesis (MAOS) in terms of reaction speed and efficiency. This approach underlines the broader applicability of microwave irradiation in synthesizing imidazole derivatives, potentially including methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate (2018).
Ionic Liquids in Synthesis and Catalysis
Ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), have been utilized as catalysts for the synthesis of trisubstituted imidazoles. Their use demonstrates the role of ionic liquids in facilitating reactions at room temperature, offering a greener alternative to traditional organic synthesis methods (Zang, Su, Mo, Cheng, & Jun, 2010).
Metal-Organic Frameworks and Coordination Chemistry
The synthesis of di- and tri-organotin(IV) complexes with imidazole derivatives showcases the application of these compounds in coordination chemistry and the development of metal-organic frameworks (MOFs). Such research provides insights into the potential use of methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate in creating novel materials with unique properties (Pellei, Alidori, Benetollo, Gioia Lobbia, Mancini, Gioia Lobbia, & Santini, 2008).
Antimicrobial Studies
Silver N-heterocyclic carbene complexes derived from methylated imidazolium salts, including those related to methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate, have been studied for their antimicrobial efficacy. This research highlights the potential medicinal chemistry applications of imidazole derivatives in developing new antimicrobial agents (Hindi, Siciliano, Durmus, Panzner, Medvetz, Reddy, Hogue, Hovis, Hilliard, Mallet, Tessier, Cannon, & Youngs, 2008).
Wirkmechanismus
Target of Action
Methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific derivative and its biological activity. For instance, some imidazole derivatives have been found to inhibit the growth of bacteria or cancer cells . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can inhibit the growth of bacteria by disrupting their cell wall synthesis. Others can inhibit the growth of cancer cells by interfering with cell division . .
Result of Action
The result of a drug’s action can be observed at the molecular and cellular levels. For example, some imidazole derivatives can inhibit the growth of bacteria or cancer cells . .
Zukünftige Richtungen
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Eigenschaften
IUPAC Name |
methyl 2-(4,5-dichloro-2-methylimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-4-10-6(8)7(9)11(4)3-5(12)13-2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYILJJGIZAWNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC(=O)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2945331.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2945333.png)
![N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2945335.png)
![5-chloro-N-[3-chloro-4-(diethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2945336.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2945340.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2945341.png)

![1-[4-(Phenylsulfinyl)phenyl]-1-ethanone](/img/structure/B2945343.png)


![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)
![Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2945350.png)

![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2945352.png)